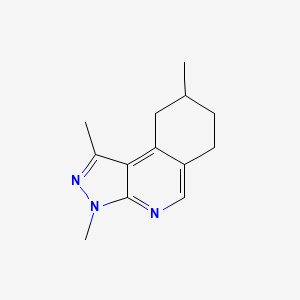
5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one: is a heterocyclic compound that combines the structural features of furfuryl, imidazole, and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of its functional groups allows it to participate in diverse chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one typically involves multi-step procedures that start with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Imidazole Ring: This step often involves the cyclization of a precursor such as 1-methylimidazole with appropriate reagents to form the imidazole core.
Introduction of the Furfuryl Group: The furfuryl group can be introduced via a Friedel-Crafts alkylation reaction, where furfuryl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Quinoline Ring Construction: The quinoline ring is typically constructed through a series of condensation reactions, often starting from aniline derivatives and involving reagents such as formic acid and acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furfuryl and imidazole moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinoline ring, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furfuryl group may yield furfural derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features enable it to interact with various biological targets, making it a candidate for the design of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The furfuryl and imidazole moieties can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Furfuryl-1H-imidazole: Lacks the quinoline ring, making it less versatile in certain applications.
1-Methyl-1H-imidazo(4,5-c)quinolin-4-one: Does not have the furfuryl group, which may reduce its reactivity in some synthetic applications.
Quinoline derivatives: While structurally similar, they may not possess the same range of reactivity due to the absence of the imidazole and furfuryl groups.
Uniqueness
5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one is unique due to its combination of furfuryl, imidazole, and quinoline moieties, which confer a broad range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
133305-94-9 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
5-(furan-2-ylmethyl)-1-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-18-10-17-14-15(18)12-6-2-3-7-13(12)19(16(14)20)9-11-5-4-8-21-11/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
ICJDHPWFXVPZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















